molecular formula C8H13NO2 B13649252 Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate

Cat. No.: B13649252
M. Wt: 155.19 g/mol
InChI Key: HXUBCIWESPDXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate is an organic compound with the molecular formula C9H15NO2 It is a derivative of pyridine and is known for its unique structure, which includes a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate typically involves the reaction of 4-pyridineacetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid

Uniqueness

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate is unique due to its specific ester functional group and tetrahydropyridine ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2,9H,3-6H2,1H3

InChI Key

HXUBCIWESPDXEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCNCC1

Origin of Product

United States

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